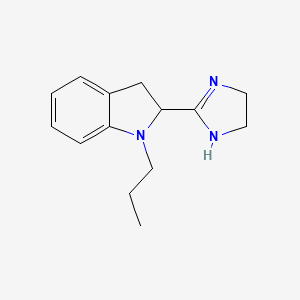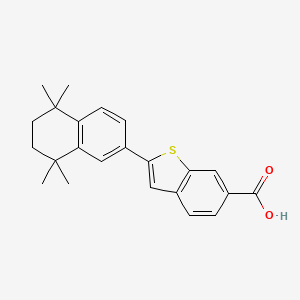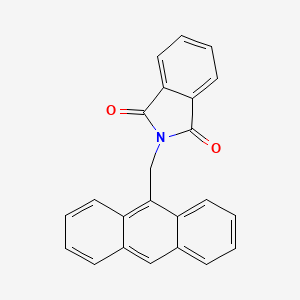
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- typically involves the reaction of isoindole derivatives with anthracene-based compounds. Common synthetic routes may include:
Condensation Reactions: Using isoindole-1,3-dione and 9-anthracenylmethyl halides under basic conditions.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to yield reduced forms of the compound.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of reduced isoindole derivatives.
Substitution: Generation of various substituted isoindole compounds.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents.
Anthracene derivatives: Compounds with anthracene moieties but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is unique due to its specific combination of isoindole and anthracene structures, which may confer distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
94617-21-7 |
|---|---|
分子式 |
C23H15NO2 |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(anthracen-9-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO2/c25-22-19-11-5-6-12-20(19)23(26)24(22)14-21-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)21/h1-13H,14H2 |
InChIキー |
VXAHLCUBDORWST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


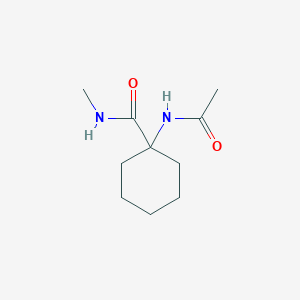
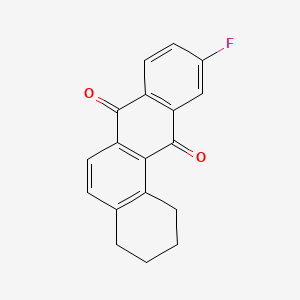
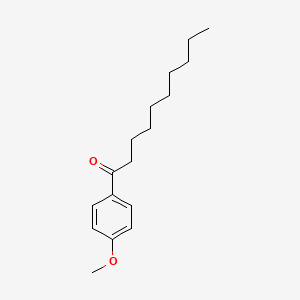

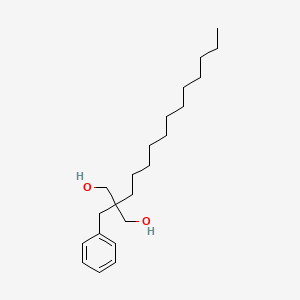
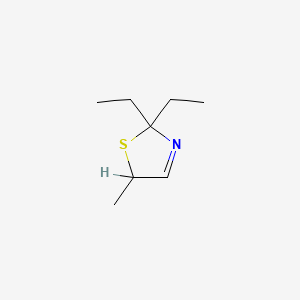
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
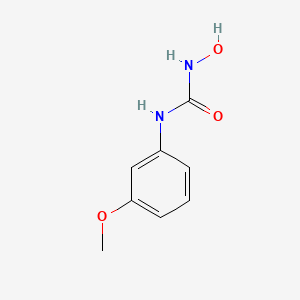
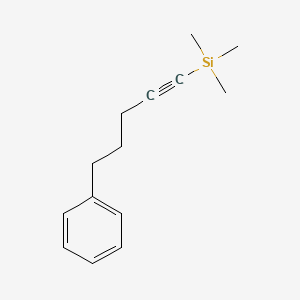
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
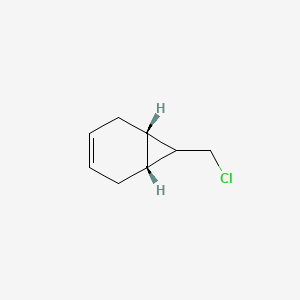
propanedioate](/img/structure/B14337880.png)
